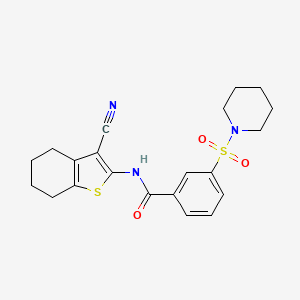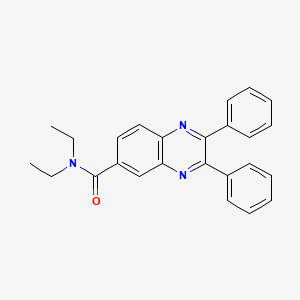![molecular formula C18H16BrN3S B11538760 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiazole moiety, and a hydrazone linkage, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. One common method includes the following steps:
Formation of 1-(4-Methylphenyl)-1-ethanone: This can be achieved through Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-Bromophenyl)-1,3-thiazole: This involves the cyclization of appropriate precursors, such as 4-bromoaniline and thiourea, under acidic conditions.
Hydrazone Formation: The final step involves the condensation of 1-(4-Methylphenyl)-1-ethanone with 4-(4-bromophenyl)-1,3-thiazol-2-ylhydrazine under reflux conditions in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The thiazole and hydrazone moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-iodophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
特性
分子式 |
C18H16BrN3S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16BrN3S/c1-12-3-5-14(6-4-12)13(2)21-22-18-20-17(11-23-18)15-7-9-16(19)10-8-15/h3-11H,1-2H3,(H,20,22)/b21-13+ |
InChIキー |
VBTOZSMIUOBMSV-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)/C |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538679.png)
![(3Z)-3-[(2-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11538680.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11538681.png)
![(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)
![[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11538699.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)

![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
